molecular formula C7H5ClFNO2 B13465897 2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid

2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid

Katalognummer: B13465897
Molekulargewicht: 189.57 g/mol
InChI-Schlüssel: WZTJDPJFRSSGRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of N-fluoropyridinium salts as precursors, which can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. For example, the Suzuki-Miyaura coupling reaction typically uses palladium catalysts and boron reagents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid
  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid
  • Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-

Uniqueness

2-(3-Chloro-5-fluoropyridin-2-yl)acetic acid is unique due to the specific positioning of the chloro and fluoro substituents on the pyridine ring, which can influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C7H5ClFNO2

Molekulargewicht

189.57 g/mol

IUPAC-Name

2-(3-chloro-5-fluoropyridin-2-yl)acetic acid

InChI

InChI=1S/C7H5ClFNO2/c8-5-1-4(9)3-10-6(5)2-7(11)12/h1,3H,2H2,(H,11,12)

InChI-Schlüssel

WZTJDPJFRSSGRD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1Cl)CC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.